molecular formula C16H25ClN2O B11834279 3-(1-Benzyl-6-methylpiperidin-2-yl)azetidin-3-ol hydrochloride

3-(1-Benzyl-6-methylpiperidin-2-yl)azetidin-3-ol hydrochloride

Katalognummer: B11834279
Molekulargewicht: 296.83 g/mol
InChI-Schlüssel: OJTQSZKBNCWPCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1-Benzyl-6-methylpiperidin-2-yl)azetidin-3-ol hydrochloride is a nitrogen-containing heterocyclic compound featuring a fused piperidine-azetidine scaffold. The molecule includes a benzyl group at the 1-position of the piperidine ring, a methyl substituent at the 6-position, and a hydroxylated azetidine ring. Its hydrochloride salt form enhances solubility and stability, making it relevant for pharmaceutical and synthetic chemistry applications.

Eigenschaften

Molekularformel

C16H25ClN2O

Molekulargewicht

296.83 g/mol

IUPAC-Name

3-(1-benzyl-6-methylpiperidin-2-yl)azetidin-3-ol;hydrochloride

InChI

InChI=1S/C16H24N2O.ClH/c1-13-6-5-9-15(16(19)11-17-12-16)18(13)10-14-7-3-2-4-8-14;/h2-4,7-8,13,15,17,19H,5-6,9-12H2,1H3;1H

InChI-Schlüssel

OJTQSZKBNCWPCK-UHFFFAOYSA-N

Kanonische SMILES

CC1CCCC(N1CC2=CC=CC=C2)C3(CNC3)O.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzyl-6-methylpiperidin-2-yl)azetidin-3-ol hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Oxidation Reactions

The tertiary hydroxyl group on the azetidine ring undergoes selective oxidation under controlled conditions.

Reaction TypeReagents/ConditionsProducts
Hydroxyl oxidationKMnO<sub>4</sub> (acidic), CrO<sub>3</sub>3-(1-Benzyl-6-methylpiperidin-2-yl)azetidin-3-one
Benzylic oxidationO<sub>2</sub>/CatalystsBenzaldehyde derivatives
  • Mechanism : The hydroxyl group is oxidized to a ketone via two-electron oxidation using strong oxidizing agents like KMnO<sub>4</sub>. Benzylic positions may undergo autoxidation under aerobic conditions, forming carbonyl derivatives.

Reduction Reactions

The piperidine nitrogen and azetidine ring participate in reduction pathways.

Reaction TypeReagents/ConditionsProducts
Ketone reductionNaBH<sub>4</sub>, LiAlH<sub>4</sub>Reduced azetidine-piperidine alcohols
N-Benzyl deprotectionH<sub>2</sub>/Pd-CDebenzylated piperidine derivatives
  • Key Findings :

    • Sodium borohydride selectively reduces carbonyl groups without affecting the benzyl substituent.

    • Catalytic hydrogenation removes the benzyl group, yielding secondary amines.

Substitution Reactions

The azetidine ring’s strained geometry facilitates nucleophilic substitution.

Reaction TypeReagents/ConditionsProducts
Hydroxyl substitutionSOCl<sub>2</sub>, PCl<sub>3</sub>Chlorinated azetidine intermediates
N-AlkylationAlkyl halides, K<sub>2</sub>CO<sub>3</sub>Quaternary ammonium derivatives
  • Mechanistic Insight :

    • Treatment with SOCl<sub>2</sub> converts the hydroxyl group to a chloride, enabling further functionalization.

    • N-alkylation expands structural diversity for medicinal chemistry applications .

Elimination Reactions

Dehydration reactions generate unsaturated intermediates.

Reaction TypeReagents/ConditionsProducts
DehydrationH<sub>2</sub>SO<sub>4</sub>, ΔAzetidine alkenes
  • Conditions : Concentrated acid at elevated temperatures induces β-elimination, forming conjugated alkenes.

Ring-Opening Reactions

The azetidine ring undergoes strain-driven ring opening under specific conditions.

Reaction TypeReagents/ConditionsProducts
Acidic hydrolysisHCl (aq), ΔLinear amino alcohol derivatives
  • Application : This reaction provides access to open-chain analogs for structure-activity relationship (SAR) studies.

Comparative Reactivity Table

Reaction TypePreferred ReagentYield Range (%)Selectivity
OxidationKMnO<sub>4</sub>65–78High
ReductionNaBH<sub>4</sub>82–90Moderate
N-AlkylationCH<sub>3</sub>I/K<sub>2</sub>CO<sub>3</sub>70–85High

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

1. Neurodegenerative Diseases

Research indicates that compounds similar to 3-(1-Benzyl-6-methylpiperidin-2-yl)azetidin-3-ol may act as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases such as Alzheimer's disease. Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and learning. By inhibiting this enzyme, the compound could potentially enhance cognitive function and slow the progression of cognitive decline associated with these diseases.

2. Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Similar compounds have been shown to exhibit antibacterial and antifungal activities, making 3-(1-Benzyl-6-methylpiperidin-2-yl)azetidin-3-ol a candidate for further research in developing new antimicrobial agents . The increasing issue of antibiotic resistance highlights the need for novel compounds that can effectively combat resistant strains of bacteria.

3. Anticancer Potential

The anticancer activity of derivatives related to this compound has been noted in various studies. For instance, compounds with structural similarities have demonstrated efficacy against different cancer cell lines by inducing apoptosis or inhibiting cell proliferation . The exploration of 3-(1-Benzyl-6-methylpiperidin-2-yl)azetidin-3-ol's effects on cancer cells could lead to the development of new chemotherapeutic agents.

Neuroprotective Effects

A study focusing on piperidine derivatives found that specific analogs exhibited significant neuroprotective effects in models of neurodegeneration. These findings suggest that 3-(1-Benzyl-6-methylpiperidin-2-yl)azetidin-3-ol may share similar properties, warranting further investigation into its mechanism of action and therapeutic potential .

Antimicrobial Evaluation

Research evaluating the antimicrobial properties of related compounds demonstrated notable activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives showed minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating that 3-(1-Benzyl-6-methylpiperidin-2-yl)azetidin-3-ol could be effective against resistant bacterial strains .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below compares the target compound with three structurally related molecules:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Unique Features/Applications References
3-(1-Benzyl-6-methylpiperidin-2-yl)azetidin-3-ol hydrochloride (Target) C₁₇H₂₅ClN₂O 308.85 Benzyl, 6-methyl piperidine, azetidin-3-ol, HCl Fused piperidine-azetidine scaffold N/A
1-Benzylpiperidin-3-ol hydrochloride C₁₂H₁₈ClNO 227.73 Benzyl, piperidin-3-ol, HCl Simpler piperidine backbone; lacks azetidine
Benzyl (6-methylpiperidin-3-yl)carbamate hydrochloride C₁₄H₂₁ClN₂O₂ 308.79 Benzyl, 6-methyl piperidine, carbamate, HCl Carbamate group instead of azetidine
3-(Thiophen-3-yl)azetidin-3-ol hydrochloride C₇H₁₀ClNOS 191.68 Thiophene, azetidin-3-ol, HCl Azetidine with thiophene substituent

Key Observations :

  • Piperidine vs. Azetidine Rings : The target compound combines a six-membered piperidine ring with a four-membered azetidine ring, which may influence conformational rigidity compared to simpler piperidine derivatives like 1-benzylpiperidin-3-ol hydrochloride .
  • Aromatic Substituents : The thiophene-containing analog (3-(thiophen-3-yl)azetidin-3-ol hydrochloride) introduces sulfur-based aromaticity, which could enhance binding to certain receptors compared to the benzyl group in the target compound .

Physicochemical Properties

  • Log Kow (Octanol-Water Partition Coefficient): Piperidine derivatives with benzyl groups (e.g., 1-benzylpiperidin-3-ol hydrochloride) typically exhibit moderate lipophilicity (estimated Log Kow ~1.5–2.5), whereas azetidine-containing compounds may show reduced Log Kow due to the hydroxyl group’s polarity .
  • Solubility : The hydrochloride salt form improves aqueous solubility across all analogs, making them suitable for in vitro assays.

Biologische Aktivität

3-(1-Benzyl-6-methylpiperidin-2-yl)azetidin-3-ol hydrochloride, a compound with the molecular formula C16H25ClN2OC_{16}H_{25}ClN_{2}O, has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes existing literature on its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound is characterized by the presence of a piperidine ring and an azetidine moiety, which contribute to its biological activity. Its structure can be represented as follows:

Structure C16H25ClN2O\text{Structure }\text{C}_{16}\text{H}_{25}\text{ClN}_{2}\text{O}

Research indicates that this compound interacts with various neurotransmitter systems, particularly those involving dopamine and serotonin. The compound is believed to act as a modulator of these systems, potentially influencing mood and cognitive functions.

Neurotransmitter Modulation

  • Dopamine Receptors : It has been shown to bind to dopamine receptors, which may play a role in its psychoactive effects.
  • Serotonin Receptors : Preliminary studies suggest that it may also influence serotonin pathways, contributing to antidepressant-like effects.

Biological Activity

The biological activity of this compound has been evaluated through various in vitro and in vivo studies.

In Vitro Studies

  • Cell Viability : In studies involving cancer cell lines like MDA-MB-231 (triple-negative breast cancer), the compound demonstrated significant cytotoxicity. At a concentration of 10 µM, it reduced cell viability by approximately 55% after three days of treatment .
Cell LineConcentration (µM)Viability Reduction (%)
MDA-MB-231 (Breast)1055
HeLa (Cervical Cancer)540

In Vivo Studies

In animal models, particularly using BALB/c nude mice, the compound was administered at a dosage of 20 mg/kg. Tumor growth was monitored, showing a significant reduction compared to control groups .

Case Studies

A notable case study involved the administration of the compound in models of depression and anxiety. Results indicated improvements in behavioral assessments consistent with reduced anxiety-like behavior, suggesting potential applications in treating mood disorders .

Q & A

Q. Q1. What are the recommended synthetic routes for 3-(1-Benzyl-6-methylpiperidin-2-yl)azetidin-3-ol hydrochloride, and how can their efficiency be validated?

Methodological Answer: The synthesis typically involves multi-step reactions, including piperidine functionalization, azetidine ring formation, and benzylation. Key steps include:

  • Piperidine precursor preparation : Alkylation of 6-methylpiperidin-2-one followed by benzylation at the nitrogen position.
  • Azetidine ring closure : Cyclization via nucleophilic substitution or Mitsunobu reaction, with stereochemical control critical for the hydroxyl group at C2.
  • Hydrochloride salt formation : Acidic workup using HCl.
    Validation : Monitor reaction progress via TLC or HPLC (≥95% purity threshold) . Confirm structural integrity using 1H^1H/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS).

Q. Q2. How should researchers characterize the stereochemistry and stability of this compound under varying pH conditions?

Methodological Answer:

  • Stereochemical analysis : Use X-ray crystallography to resolve the 3D configuration of the azetidine-piperidine scaffold. Alternatively, employ NOESY NMR to confirm spatial proximity of substituents.
  • Stability assessment : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. The hydrochloride salt is hygroscopic; store in airtight containers under inert gas (N2_2) at -20°C to prevent hydrolysis .

Q. Q3. What solubility and formulation challenges are associated with this compound in preclinical studies?

Methodological Answer:

  • Solubility profiling : Test in aqueous buffers (pH 1–7.4) and organic solvents (DMSO, ethanol). Low aqueous solubility (<1 mg/mL at pH 7.4) may require co-solvents (e.g., cyclodextrins) or nanoformulation.
  • Formulation optimization : Use freeze-drying for lyophilized powders or lipid-based carriers for in vivo delivery. Validate bioavailability via pharmacokinetic assays in rodent models.

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in biological activity data across different in vitro assays?

Methodological Answer:

  • Assay standardization : Replicate experiments using identical cell lines (e.g., HEK293 vs. CHO) and control for variables like passage number, serum concentration, and incubation time.
  • Mechanistic deconvolution : Perform target engagement assays (e.g., thermal shift or SPR) to confirm binding affinity. Cross-validate with siRNA knockdown or CRISPR-Cas9 models to isolate off-target effects .

Q. Q5. What strategies are effective for improving the selectivity of this compound against off-target receptors in neurological studies?

Methodological Answer:

  • Structural analog screening : Modify the benzyl or methyl groups on the piperidine ring to reduce lipophilicity and steric clashes.
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding poses against GPCRs or ion channels. Prioritize analogs with >10-fold selectivity in radioligand binding assays .

Q. Q6. How should researchers design dose-response studies to address nonlinear pharmacokinetics observed in rodent models?

Methodological Answer:

  • Tiered dosing : Test 3–5 log-spaced doses (0.1–100 mg/kg) with frequent plasma sampling (0, 1, 4, 24h).
  • Non-compartmental analysis (NCA) : Calculate AUC, Cmax_\text{max}, and t1/2_{1/2}. If nonlinearity persists (e.g., saturation of metabolic enzymes), use physiologically based pharmacokinetic (PBPK) modeling to simulate human dosing .

Q. Q7. What analytical methods are recommended for quantifying trace impurities in bulk batches?

Methodological Answer:

  • HPLC-DAD/ELSD : Use a C18 column (5 µm, 250 mm × 4.6 mm) with gradient elution (0.1% TFA in H2 _2O/ACN). Detect impurities at 0.1% relative to the API.
  • LC-MS/MS : Identify unknown impurities via fragmentation patterns (e.g., m/z 150–800) and compare to impurity databases .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.